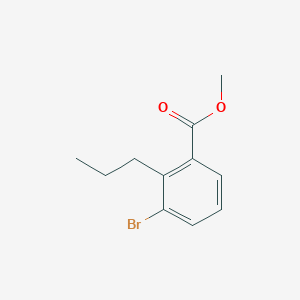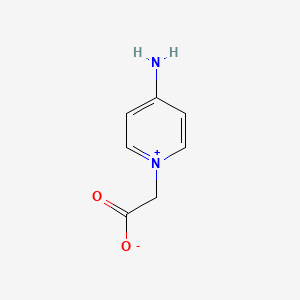![molecular formula C10H6BrN3 B15332495 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15332495.png)
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that features a triazole ring fused to a quinoline structure, with a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-bromoquinoline with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 7-amino, 7-thio, or 7-alkoxy derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydro derivatives.
Scientific Research Applications
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, leading to various biological effects . The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- Quinoxaline Derivatives
Comparison: 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of both a triazole and quinoline ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds . For example, while quinoxaline derivatives are known for their antimicrobial properties, this compound exhibits a broader range of biological activities, including anticancer and antiviral effects .
Properties
Molecular Formula |
C10H6BrN3 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-2-3-9-7(5-8)1-4-10-13-12-6-14(9)10/h1-6H |
InChI Key |
PYNWWTOXTDVFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=NN=CN23)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


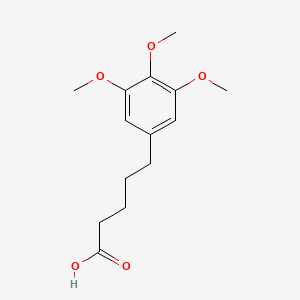

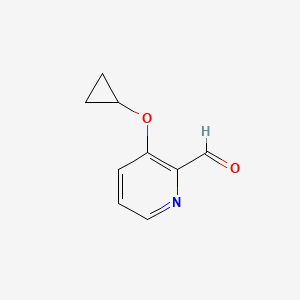
![[(1-Methyl-2-cyclohexen-1-yl)sulfonyl]benzene](/img/structure/B15332447.png)


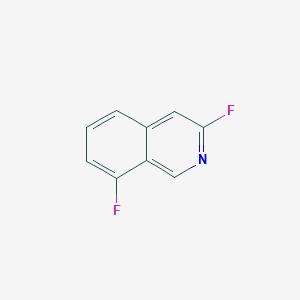

![5H-Tetrazole-5-thione, 1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-](/img/structure/B15332472.png)
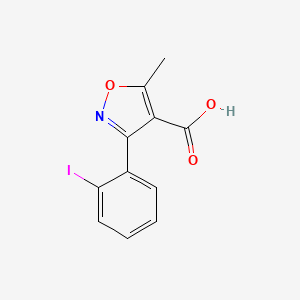
![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)

